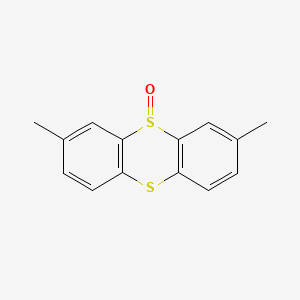

2,8-Dimethylthianthrene 10-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6317-63-1 |

|---|---|

Molecular Formula |

C14H12OS2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

3,7-dimethylthianthrene 5-oxide |

InChI |

InChI=1S/C14H12OS2/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3 |

InChI Key |

MVZFRUMYCQFPQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(S2=O)C=C(C=C3)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,8 Dimethylthianthrene 10 Oxide

Redox Chemistry and Electron Transfer Processes

The redox behavior of thianthrene (B1682798) and its derivatives is central to their chemical reactivity. This section explores the generation of radical cations and dications, their electrochemical properties, and their involvement in photoinduced electron transfer reactions.

Generation and Behavior of Thianthrene Radical Cations and Dications

Thianthrene and its derivatives can be oxidized to form stable radical cations and, in some cases, dications. utexas.edu The generation of the thianthrene radical cation (Th•+) can be achieved through chemical or electrochemical oxidation. researchgate.nettdl.org For instance, the reaction of thianthrene with a suitable oxidizing agent, such as thianthrene cation radical perchlorate (B79767) (Th•+ClO4-), can lead to the formation of the radical cation. nih.gov

The structure of the thianthrene molecule changes upon oxidation. Neutral thianthrene has a bent, butterfly-like conformation. rsc.org However, upon one-electron oxidation to the radical cation, the molecule becomes nearly planar. researchgate.net A further oxidation to the dication results in an almost completely planar structure with a dihedral angle of approximately 180°. researchgate.net This structural change is a key feature of the redox chemistry of thianthrenes.

The thianthrene radical cation is a versatile intermediate in a variety of chemical reactions. It can participate in electron transfer reactions with other molecules and can also react with nucleophiles. tdl.orgosti.gov For example, the thianthrene radical cation has been shown to react with various benzene (B151609) derivatives and other aromatic compounds. acs.orgkoreascience.kr It can also react with alkenes, such as 2,3-dimethyl-2-butene, to form adducts. nih.gov The stability and reactivity of the thianthrene radical cation are influenced by the solvent and the presence of other chemical species. tdl.org

Electrochemical Characterization and Determination of Redox Potentials

Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of thianthrene and its derivatives. researchgate.netnih.gov These studies reveal that thianthrene undergoes two reversible one-electron oxidations to form the radical cation and then the dication. utexas.edu The electrochemical oxidation of thianthrene to its radical cation has been observed in various solvents, including acetonitrile (B52724) and liquid sulfur dioxide. utexas.eduresearchgate.net

The redox potentials of thianthrene and its derivatives have been determined using electrochemical methods. For example, the oxidation potential of thianthrene in liquid sulfur dioxide at -40 °C has been reported. utexas.edu The difference in potential between the first oxidation wave of thianthrene and the ferrocene/ferrocenium (Fc/Fc+) reference system in liquid SO2 at 23 °C is 0.858 V. researchgate.net

The electrochemical behavior of thianthrene derivatives, including 2,8-dimethylthianthrene (B14638940) 10-oxide, is of interest for their potential applications in areas such as organic redox flow batteries. researchgate.net The reversible nature of their oxidation and reduction processes is a key characteristic for such applications. researchgate.net

Table 1: Electrochemical Data for Thianthrene Derivatives

| Compound | Solvent | Technique | E₁/₂ (V vs. ref) | Reference |

|---|---|---|---|---|

| Thianthrene | Liquid SO₂ | Cyclic Voltammetry | +0.858 (vs. Fc/Fc⁺) | researchgate.net |

| Thianthrene | Acetonitrile | Cyclic Voltammetry | - | nih.gov |

| Thianthrene | Liquid SO₂ (-40°C) | Cyclic Voltammetry | - | utexas.edu |

Photoinduced Electron Transfer Reactions Involving Thianthrene Sulfoxides

Thianthrene and its sulfoxide (B87167) derivatives can participate in photoinduced electron transfer (PET) reactions. osti.govacs.org In the presence of an electron acceptor and under irradiation, thianthrene can be photooxidized to its sulfoxide. osti.govacs.org This process involves the initial formation of the thianthrene radical cation. osti.gov

The photochemistry of thianthrene has been investigated in the presence of various electron acceptors in acetonitrile/water mixtures. osti.govacs.org The fluorescence of thianthrene is quenched by electron acceptors, and conversely, thianthrene can quench the fluorescence of excited ketones. osti.gov Laser flash photolysis studies have allowed for the direct observation of the thianthrene radical cation as a transient species. osti.govacs.org

The rate of trapping of the thianthrene radical cation by nucleophiles, such as water and imidazole, has also been determined. osti.gov These studies provide insight into the mechanism of the photoinduced two-electron oxidation of thianthrene and the role of nucleophiles in this process. osti.gov

Reactions Involving the Sulfoxide Moiety

The sulfoxide group in 2,8-dimethylthianthrene 10-oxide is a key functional group that dictates a significant portion of its reactivity. This section explores oxygen transfer reactions and Pummerer-type rearrangements.

Oxygen Transfer Reactions to Substrates

Thianthrene 5-oxide can act as an oxygen transfer agent, and its reactivity provides a way to assess the electronic character of other oxygen-transfer reagents. acs.org The oxidation of thianthrene 5-oxide has been studied with various oxidants, such as MoO₅HMPT. acs.org The ability of a reagent to transfer an oxygen atom to the sulfide (B99878) or sulfoxide functionality of thianthrene 5-oxide can indicate whether the reagent is an electrophilic or nucleophilic oxidant. acs.org

The complex of hypofluorous acid with acetonitrile (HOF•CH₃CN) is a potent electrophilic oxygen transfer agent that can oxidize a wide variety of organic molecules, including sulfides to sulfones. mdpi.com In a broader context, oxygen atom transfer (OAT) is a fundamental redox process that has been observed in reactions involving colloidal metal oxide nanoparticles. nih.gov For instance, iridium oxide nanoparticles can transfer oxygen atoms to thioethers. nih.gov The thianthrene cation radical itself can facilitate oxygen transfer from alcohols. researchgate.net

Pummerer-Type Rearrangements and Mechanistic Variants in Thianthrene Sulfoxides

The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one α-hydrogen atom. wikipedia.orgorganicreactions.org The classic Pummerer rearrangement involves the conversion of an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent like acetic anhydride (B1165640). wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. This electrophilic intermediate is then trapped by a nucleophile. wikipedia.orgyoutube.com

While the classic Pummerer reaction involves an intramolecular rearrangement of the acyloxy group, variations of this reaction exist where other nucleophiles can intercept the thionium ion. wikipedia.orgmanchester.ac.uk The nature of the activating agent and the nucleophile can influence the course of the reaction. wikipedia.org Besides acetic anhydride, other activators such as trifluoroacetic anhydride and thionyl chloride can be employed. wikipedia.org

Computational studies, such as those using Density Functional Theory (DFT), have been used to investigate the mechanism of the Pummerer reaction in detail. nih.gov These studies help to elucidate the nature of the transition states and the role of additives in stereoselective Pummerer reactions. nih.gov In the context of thianthrene sulfoxides, while direct examples for this compound are not extensively detailed in the provided context, the general principles of the Pummerer reaction and its variants would apply, contingent on the presence of an α-hydrogen and appropriate reaction conditions.

Sulfur Extrusion and Ring Contraction Reactions

No specific studies detailing the thermal or photochemical sulfur extrusion from this compound have been identified. Such reactions, if they were to occur, would likely lead to the formation of the corresponding dibenzofuran (B1670420) derivative. The mechanism and efficiency of such a transformation would be influenced by the electronic effects of the methyl groups on the aromatic rings and the stability of the resulting carbene or diradical intermediates. Similarly, there is no available data on ring contraction reactions for this specific compound.

Intermolecular and Intramolecular Reactivity Profiles

The electronic nature of the thianthrene system, modified by the sulfoxide group and the two methyl substituents, would dictate its reactivity towards nucleophiles and electrophiles. However, specific experimental data is lacking.

Nucleophilic Attack at Sulfur and Adjacent Carbon Centers

The sulfoxide group in this compound presents a potential site for nucleophilic attack at the sulfur atom, which could lead to deoxygenation or substitution reactions. The adjacent carbon atoms of the aromatic rings are also potential sites for nucleophilic aromatic substitution, although this is generally less favorable unless the ring is highly activated. Without experimental studies, the regioselectivity and reaction conditions for such attacks on this compound remain uncharacterized.

Electrophilic Activation and Subsequent Transformations

The activation of the sulfoxide group by an electrophile is a common strategy in sulfoxide chemistry. For this compound, this would likely involve the formation of a sulfoxonium species, rendering the sulfur center more electrophilic. This could facilitate subsequent reactions, but no specific examples or transformations involving this particular compound have been documented.

Free Radical Reactions and Spin Chemistry Modulated by the Sulfoxide Group

The influence of the sulfoxide group on the free radical chemistry of this compound is another area where specific research is absent. The sulfoxide moiety could potentially act as a spin trap or modulate the stability and reactivity of radical intermediates formed on the thianthrene backbone. However, no electron paramagnetic resonance (EPR) studies or other investigations into the spin chemistry of this compound have been found in the public domain.

Advanced Spectroscopic and Computational Analysis of 2,8 Dimethylthianthrene 10 Oxide

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for confirming the structure, conformation, and electronic environment of thianthrene (B1682798) sulfoxides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of thianthrene derivatives in solution. ontosight.ai While specific NMR data for 2,8-dimethylthianthrene (B14638940) 10-oxide is not extensively published, analysis of related thianthrene sulfoxides reveals key diagnostic features. For diastereomeric thianthrene sulfoxides, the ¹H and ¹³C NMR data can be virtually identical, making it challenging to distinguish between isomers using NMR alone. nih.gov However, the presence of the sulfoxide (B87167) group significantly influences the chemical shifts of nearby protons and carbons compared to the parent thianthrene. The conformational state of the dithiin ring and the pseudo-axial or pseudo-equatorial orientation of the S=O group can be inferred from subtle changes in the NMR spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Thianthrene Derivative Note: Data for 1-(Methylsulfanyl)thianthrene is provided as an example of NMR characterization in this class of compounds.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constants | Assignment |

| ¹H NMR | 2.50 | s | S-CH₃ |

| 7.09–7.13 | m | Ar-H | |

| 7.17–7.30 | m | Ar-H | |

| 7.45–7.49 | m | Ar-H | |

| 7.53–7.58 | m | Ar-H | |

| ¹³C NMR | 16.2 | S-CH₃ | |

| 124.4, 125.4, 127.6, 127.7 | Ar-C | ||

| 127.9, 128.5, 129.1 | Ar-C | ||

| 133.8, 134.9, 135.6, 135.9, 138.9 | Quaternary Ar-C | ||

| Source: Synthesis 2014, 46, 42–48. thieme-connect.com |

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of molecules, establishing absolute configurations, bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on chiral thianthrene sulfoxides have successfully used single-crystal X-ray diffraction to determine their absolute configuration and confirm their stability. nih.govelsevierpure.com

The thianthrene core is not planar but adopts a folded, V-shaped conformation along the S---S axis. The angle of this fold, known as the dihedral angle, is a key structural parameter. The introduction of an oxygen atom to form the sulfoxide creates a stereocenter at the sulfur atom. X-ray analysis of thianthrene sulfoxides reveals the orientation of the S=O bond, which can be either quasi-axial or quasi-equatorial relative to the central dithiin ring. nih.gov This structural determination is crucial for verifying the identity of different diastereoisomers that may be difficult to distinguish by other means. nih.gov For the parent thianthrene, the crystals belong to the monoclinic prismatic class. zenodo.org

Table 2: Selected Crystallographic Data for Thianthrene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.65 |

| b (Å) | 5.76 |

| c (Å) | 8.35 |

| β (°) | 105.8 |

| Molecules per unit cell (Z) | 4 |

| Source: Adapted from early crystallographic investigations. zenodo.org |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of thianthrene derivatives. ontosight.ai High-Resolution Mass Spectrometry (HRMS) is particularly valuable, providing highly accurate mass measurements that can confirm the molecular formula of a synthesized compound, such as 2,8-dimethylthianthrene 10-oxide, by matching the experimental mass to the calculated exact mass. thieme-connect.com

In complex reaction mixtures, MS can be used to monitor the progress of a reaction by identifying the masses of starting materials, intermediates, and final products. The technique is also used in the characterization of novel thianthrene-based materials and in studying their subsequent reactions. researchgate.net For instance, thianthrene itself has been used as a derivatization agent to enhance the detection of other molecules, like estrogens, in mass spectrometry imaging, a testament to the well-understood mass spectrometric behavior of the thianthrene core. nih.gov

Table 3: Example of High-Resolution Mass Spectrometry Data Note: Data for Thianthrene-2-carbaldehyde is provided as a representative example.

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

| Thianthrene-2-carbaldehyde | C₁₃H₈OS₂ | 244.0017 | 244.0009 | HRMS (EI) |

| Source: Synthesis 2014, 46, 42–48. thieme-connect.com |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insight into the bonding and conformational structure of molecules. For thianthrene sulfoxides, the most diagnostic feature in the IR spectrum is the strong absorption band corresponding to the S=O stretching vibration. The frequency of this band is sensitive to the electronic environment and the conformation of the molecule.

Theoretical calculations, such as DFT, are often used in conjunction with experimental IR spectra to assign vibrational modes. diva-portal.org For thianthrene derivatives, calculated IR spectra show good agreement with experimental data, providing structural support for results obtained from other methods like X-ray diffraction. diva-portal.org Analysis of the vibrational modes can also reveal information about weaker intermolecular interactions, such as C-H···O contacts, that may influence the crystal packing. diva-portal.org

Table 4: Representative IR Absorption Data for Thianthrene Derivatives

| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| Thianthrene-1-carbaldehyde | 1680 | C=O stretch |

| Trimethyl(thianthren-1-yl)silane | 1250 | Si-CH₃ bend |

| 1-(Methylsulfanyl)thianthrene | 1450, 1430, 1390 | Aromatic C=C stretch |

| Source: Synthesis 2014, 46, 42–48. thieme-connect.com |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of thianthrene and its derivatives. diva-portal.orgnih.gov DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries, predict relative stabilities of different isomers or conformers, and analyze electronic structures. diva-portal.orgpleiades.onlinemit.edu

For thianthrene sulfoxides, DFT can predict whether the quasi-axial or quasi-equatorial conformation of the S=O group is more stable. pleiades.online Geometric parameters calculated by DFT, such as bond lengths and angles, generally show good agreement with experimental data from X-ray crystallography. diva-portal.org Furthermore, DFT is used to calculate the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for understanding the molecule's redox properties and reactivity. ucl.ac.uk These calculations help explain the electron-donating nature of the thianthrene scaffold and predict its behavior in chemical reactions. ucl.ac.ukacs.org

Ab Initio and Post-Hartree-Fock Methods for Molecular Orbital Analysis and Reaction Energy Profiles

Ab initio and post-Hartree-Fock methods are foundational computational tools for the detailed electronic structure analysis of molecules like this compound. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from fundamental quantum mechanical principles without the use of empirical parameters. Post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)), build upon the HF method to more accurately account for electron correlation, which is crucial for describing the subtle electronic effects within the molecule.

Molecular orbital (MO) analysis of this compound using these methods provides insights into its reactivity and electronic properties. The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity. For thianthrene derivatives, the HOMO is typically a π-type orbital with significant contributions from the sulfur atoms, while the LUMO is a π*-type orbital distributed over the aromatic rings. The introduction of the oxygen atom at one of the sulfur centers and the methyl groups on the rings will influence the energies and localizations of these frontier orbitals.

These high-level computational methods are also employed to construct reaction energy profiles, which map the energy of a system as it progresses along a reaction coordinate. This involves calculating the energies of the reactants, any intermediates, transition states, and the final products. For this compound, this could involve studying its oxidation to the corresponding sulfone or its reduction. The accuracy of methods like CCSD(T) is often considered the "gold standard" in quantum chemistry for obtaining reliable energies, although they are computationally expensive. pku.edu.cn The development of analytical energy gradients for these methods has made the optimization of molecular geometries for reactants and transition states more efficient. pku.edu.cn

Table 1: Calculated Geometric Parameters for a Thianthrene-like Structure This table presents representative data for a thianthrene core structure optimized with a post-Hartree-Fock method. The exact values for this compound would require a specific calculation.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.77 Å |

| C-C (aromatic) Bond Length | 1.40 Å |

| C-S-C Angle | 100.5° |

| Dihedral Angle (folding angle) | 130° |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. For a molecule like this compound, which possesses a non-planar, butterfly-like structure, MD simulations can provide critical insights into its flexibility. The thianthrene core is known to undergo a low-energy "flapping" motion around the S-S axis, interconverting between two equivalent boat-like conformations. researchgate.net The presence of the sulfoxide group in this compound introduces asymmetry, leading to two distinct conformers: one with the oxygen in a pseudo-axial position and one with it in a pseudo-equatorial position.

MD simulations can model this conformational equilibrium and determine the free energy barrier for the interconversion between these forms. acs.org The choice of solvent can influence the position of this equilibrium, with more polar solvents potentially favoring the conformer with the more exposed, pseudo-axial sulfoxide group. acs.org By simulating the molecule over time (typically nanoseconds to microseconds), one can observe the frequencies and pathways of these conformational transitions.

Furthermore, MD simulations are invaluable for analyzing intermolecular interactions. By simulating multiple molecules of this compound together, often in the presence of a solvent, it is possible to study how they aggregate and pack. These simulations can quantify the various noncovalent interactions at play, such as van der Waals forces, dipole-dipole interactions arising from the polar sulfoxide group, and potential π-stacking between the aromatic rings. Computational techniques like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be applied to snapshots from the MD trajectory to dissect and quantify these interactions. nih.gov This information is crucial for understanding the solid-state packing of the compound and its solubility in different media.

Table 2: Representative Intermolecular Interaction Energies This table provides typical energy ranges for different types of noncovalent interactions that could be quantified for this compound using computational methods. nih.gov

| Interaction Type | Typical Energy Range (kJ/mol) |

|---|---|

| Hydrogen Bonds (if applicable with solvent) | 5 - 30 |

| π-π Stacking | 5 - 15 |

| Dipole-Dipole (S=O group) | 5 - 20 |

| van der Waals / Dispersion | 2 - 10 |

Computational Prediction of Redox Potentials and Spin Density Distribution in Radical Species

The electrochemical behavior of this compound can be effectively modeled using computational methods, particularly Density Functional Theory (DFT). mdpi.com The redox potential, which quantifies the tendency of a species to be oxidized or reduced, can be calculated by determining the change in Gibbs free energy (ΔG) for the relevant half-reaction. A common approach involves a thermodynamic cycle that breaks down the process into gas-phase ionization potential (or electron affinity) and the solvation energies of the neutral and charged species. researchgate.net

E° = - (ΔG°solv / nF)

DFT methods, such as B3LYP, combined with a suitable basis set and a continuum solvation model (like PCM or SMD), have shown good agreement with experimental redox potentials for a variety of organic molecules, including those containing sulfur (chalcogens). canterbury.ac.nzresearchgate.net For accurate predictions, it is often necessary to compute the potentials relative to a known reference standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, which helps to cancel out systematic errors. canterbury.ac.nzresearchgate.net

Upon one-electron oxidation or reduction, this compound forms a radical cation or anion, respectively. Understanding the distribution of the unpaired electron in these radical species is key to predicting their subsequent reactivity. Computational methods can calculate the spin density at each atom in the molecule. researchgate.net Spin density is the difference between the density of electrons with alpha spin and those with beta spin at a particular point in space. nih.gov In the radical cation of a thianthrene derivative, the spin density is typically delocalized over the sulfur atoms and the aromatic rings. The sulfoxide group will likely influence this distribution. Visualizing the spin density distribution (often as an isosurface) and quantifying it through population analysis (e.g., Mulliken spin populations) reveals the atoms that are most "radical-like" and thus most likely to be involved in subsequent reactions. researchgate.netnih.gov

Table 3: Calculated Spin Density on Key Atoms in a Hypothetical Thianthrene Radical Cation This table shows a representative distribution of spin density calculated for a thianthrene-based radical cation. Positive values indicate an excess of alpha spin.

| Atom | Mulliken Spin Population (a.u.) |

|---|---|

| Sulfur (S) | +0.25 |

| Adjacent Carbon | +0.10 |

| Para Carbon | +0.15 |

| Other Aromatic Carbons | +0.05 |

Quantitative Structure-Activity Relationships (QSAR) in Thianthrene Sulfoxide Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of thianthrene sulfoxides, a QSAR study could be developed to predict the reactivity of different derivatives based on a set of calculated molecular descriptors.

The first step in building a QSAR model is to define a "training set" of thianthrene sulfoxides, including this compound, for which the reactivity is known (e.g., from experimental kinetic data) or can be consistently calculated (e.g., the energy barrier for a specific reaction). Next, a variety of molecular descriptors are calculated for each compound in the series using computational chemistry software. These descriptors can be categorized as:

Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment, polarizability.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed activity. For instance, a QSAR model for the oxidation of substituted thianthrene sulfoxides might take the form:

Reactivity = c₀ + c₁(HOMO Energy) + c₂(Dipole Moment) + c₃(Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized thianthrene sulfoxide derivatives, thereby guiding synthetic efforts toward compounds with desired properties. Studies have shown correlations between calculated properties like HOMO energies or reduction potentials and experimental parameters for various classes of organic compounds, demonstrating the feasibility of this approach. mdpi.commdpi.com

Role of 2,8 Dimethylthianthrene 10 Oxide in Advanced Chemical Research Paradigms

Catalytic Applications and Ligand Design in Organic Synthesis

The strategic placement of a sulfoxide (B87167) group on the thianthrene (B1682798) scaffold in 2,8-Dimethylthianthrene (B14638940) 10-oxide introduces a chiral center at the sulfur atom, opening avenues for its application in asymmetric catalysis. The utility of chiral sulfoxides as ligands and participants in catalytic systems is a well-established area of research.

Chiral Sulfoxides as Ligands in Asymmetric Transition Metal Catalysis

Chiral sulfoxides are recognized for their potential as effective ligands in transition metal-catalyzed asymmetric reactions. The sulfur atom in a sulfoxide can coordinate to a metal center, and the chirality at the sulfur can induce enantioselectivity in the catalytic transformation. While direct studies detailing the use of enantiopure 2,8-Dimethylthianthrene 10-oxide as a ligand are not extensively documented, the principles of chiral sulfoxide ligation are broadly applicable. The efficacy of such ligands is often determined by the steric and electronic environment around the chiral sulfur center, which influences the binding to the metal and the subsequent stereochemical outcome of the reaction.

Participation in Organocatalytic Systems

Beyond coordination with transition metals, chiral sulfoxides can also function within organocatalytic systems. In this context, the sulfoxide group can act as a Lewis base or a hydrogen bond acceptor, activating substrates and controlling the stereochemistry of the reaction. The specific substitution pattern of this compound, with its dimethylated aromatic rings, could influence its solubility, stability, and the chiral environment it provides, making it a candidate for exploration in the development of novel organocatalysts. However, specific research demonstrating the participation of this compound in such systems is not yet prominent in the literature.

Functional Materials Research as a Chemical Building Block

The inherent properties of the thianthrene core, such as its redox activity and rigid, folded structure, make its derivatives attractive building blocks for functional materials. The introduction of a sulfoxide and methyl groups in this compound can further modulate these properties.

Incorporation into Molecular Frameworks for Photophysical Studies

Thianthrene derivatives are known for their interesting photophysical properties, including their potential for thermally activated delayed fluorescence (TADF). The incorporation of thianthrene units into larger molecular frameworks can lead to materials with desirable electronic and photophysical characteristics for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The sulfoxide group in this compound could influence the electronic structure and excited-state dynamics of such frameworks. While specific studies on frameworks containing this exact molecule are limited, the broader research on thianthrene-based materials suggests this is a promising area for future investigation.

Use as a Redox-Active Component in Advanced Electrochemical Systems (e.g., flow batteries)

The thianthrene core is redox-active, capable of undergoing reversible oxidation and reduction processes. This property is central to the exploration of thianthrene derivatives as active materials in electrochemical energy storage systems, such as redox flow batteries. nih.gov Research in this area is driven by the need for stable, high-performance organic redox-active materials to replace or supplement traditional metal-based systems. nih.gov The substitution pattern on the thianthrene ring system, as seen in this compound, can be used to tune the redox potentials and solubility of the molecule, which are critical parameters for its performance in a flow battery. While the specific electrochemical data for this compound is not widely published, the general interest in thianthrene derivatives for this application makes it a molecule of potential relevance.

Reagent and Intermediate in Complex Organic Synthesis

Mediating Site-Selective C-H Functionalization Reactions

The process of "thianthrenation," the reaction of a thianthrene S-oxide with an arene, facilitates the direct and highly site-selective functionalization of aromatic C-H bonds. While much of the initial research in this area focused on fluorinated derivatives, the use of non-fluorinated thianthrene S-oxides, such as this compound, has been noted for certain substrates. This reaction proceeds via the activation of the C-H bond to form a stable 2,8-dimethylthianthrenium salt. The remarkable selectivity of this reaction is often governed by the electronic and steric properties of the substrate, allowing for predictable functionalization even in complex molecules. This strategic C-H activation provides a powerful tool for late-stage functionalization, a crucial aspect of drug discovery and materials science.

The resulting 2,8-dimethylthianthrenium salts are not merely products but are themselves versatile reagents, acting as a linchpin for further synthetic elaborations. This two-step sequence of C-H thianthrenation followed by functionalization of the resulting salt allows for the introduction of a wide array of functionalities at a previously unreactive position.

Precursors for the Generation of Aryl and Alkenyl Radicals

A key application of the thianthrenium salts derived from this compound is their role as precursors to aryl and, by extension, alkenyl radicals. Under photoredox or thermal conditions, these sulfonium (B1226848) salts can undergo a single-electron reduction. This reduction event leads to the homolytic cleavage of a carbon-sulfur bond, releasing an aryl radical and a neutral thianthrene byproduct.

The generation of these open-shell intermediates under mild conditions is a significant advantage over many traditional methods, which often require harsh reagents or high temperatures. The ability to generate radicals in a controlled manner from stable, bench-top thianthrenium salt precursors has expanded the toolkit of synthetic chemists for forging challenging chemical bonds. While the direct generation of alkenyl radicals from the corresponding alkenylthianthrenium salts is less commonly documented, the versatile reactivity of aryl radicals allows for their subsequent addition to alkynes, providing a pathway to functionalized alkenes.

Facilitating C-C, C-X, C-N, C-O, and C-S Bond Formations

The true synthetic utility of this compound is realized in the diverse array of bond-forming reactions that the derived thianthrenium salts can facilitate. The aryl radicals generated from these salts are highly reactive intermediates that can participate in a multitude of coupling reactions.

C-C Bond Formation: The aryl radicals can be intercepted by various coupling partners to form new carbon-carbon bonds. For instance, in the presence of suitable catalysts, often based on nickel or copper, these radicals can engage in cross-coupling reactions with a range of carbon-based nucleophiles or electrophiles. This includes the formation of biaryl compounds, the alkylation of arenes, and the introduction of acetylenic moieties. Copper-catalyzed carboxylation using carbon dioxide has also been demonstrated, providing a route to valuable carboxylic acids.

| Coupling Partner Type | Catalyst System (Example) | Bond Formed |

| Organoboron Reagents | Palladium-based | C-C (Biaryl) |

| Alkenes/Alkynes | Photoredox/Nickel | C-C (Alkenyl/Alkynyl) |

| Alkyl Halides | Nickel-based | C-C (Alkylated Arene) |

| Carbon Dioxide | Copper-based | C-C (Carboxylic Acid) |

C-X (X = Halogen) Bond Formation: While less common as a primary application, the transformation of the thianthrenium salt to an aryl halide can be achieved through nucleophilic substitution pathways, although direct halogenation of the arene is often more straightforward.

C-N, C-O, and C-S Bond Formations: The electrophilic nature of the thianthrenium salts also allows for their direct reaction with various nucleophiles. Nitrogen nucleophiles, such as amines and amides, can displace the thianthrene group to form new C-N bonds. Similarly, oxygen nucleophiles like alcohols and carboxylates can lead to the formation of ethers and esters (C-O bonds). Sulfur nucleophiles, including thiols, readily react to form thioethers (C-S bonds). These transformations can often be achieved under mild, metal-free conditions or with the assistance of copper catalysts, highlighting the versatility of the thianthrenium salt as a synthetic hub.

| Nucleophile | Bond Formed |

| Amines, Amides | C-N |

| Alcohols, Carboxylates | C-O |

| Thiols | C-S |

Methodological Advancements in the Study of 2,8 Dimethylthianthrene 10 Oxide

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The transient and often complex nature of reactions involving 2,8-dimethylthianthrene (B14638940) 10-oxide necessitates advanced monitoring techniques. In-situ spectroscopy has emerged as a powerful tool for observing reactive intermediates and understanding reaction mechanisms in real-time.

Detailed Research Findings:

Infrared (IR) spectroscopy, for instance, is a valuable analytical method for tracking the changes in chemical bonding during a reaction. frontiersin.org By monitoring the vibrational modes of chemical bonds, researchers can identify the formation and consumption of transient species. This is particularly crucial in electrochemical reactions where intermediates are generated at the electrode surface. frontiersin.org The ability to perform online monitoring of live changes provides indispensable data for elucidating complex mechanistic pathways. frontiersin.org

While direct in-situ spectroscopic studies specifically detailing 2,8-dimethylthianthrene 10-oxide are not extensively documented in readily available literature, the principles of these techniques are broadly applicable. For example, in the context of electrochemical carbon dioxide reduction, in-situ IR techniques have been vital for understanding reaction mechanisms, the nature of intermediates, and the influence of the electrochemical double layer. frontiersin.org These same principles can be adapted to study the redox reactions of this compound, providing insights into its electron transfer processes and the structure of any resulting radical cations or other intermediates.

| In-Situ Spectroscopic Technique | Information Gained | Application to this compound Studies |

| Infrared (IR) Spectroscopy | Changes in chemical bonding, identification of functional groups in intermediates. frontiersin.org | Monitoring the S=O bond vibration to track redox state changes in real-time. |

| UV-Vis Spectroscopy | Formation and decay of colored intermediates or radical species. | Detecting the formation of the 2,8-dimethylthianthrene radical cation. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of paramagnetic species (e.g., radical cations). | Confirming the generation and studying the environment of the radical cation of 2,8-dimethylthianthrene. |

Advanced Chromatographic Separation Techniques for Isomer Resolution and Purification

The synthesis of 2,8-dimethylthianthrene and its subsequent oxidation to the 10-oxide can result in a mixture of isomers. The precise separation and purification of these isomers are critical for studying their individual properties and reactivity.

Detailed Research Findings:

Advanced chromatographic techniques are essential for resolving these complex mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of thianthrene (B1682798) derivatives. The choice of stationary phase and mobile phase is crucial for achieving baseline separation of isomers that may have very similar polarities. For instance, chiral HPLC can be employed to separate enantiomers if a chiral center is present or induced.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for separating and identifying volatile derivatives of 2,8-dimethylthianthrene. The high resolution of modern capillary columns allows for the separation of closely related isomers.

| Chromatographic Technique | Principle of Separation | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Separation of constitutional isomers and purification of the desired this compound. |

| Gas Chromatography (GC) | Differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Separation and quantification of isomers in a reaction mixture, often coupled with mass spectrometry for identification. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography. | Can offer faster separations and reduced solvent consumption compared to HPLC for certain applications. |

Electrochemical Methodologies for Precise Redox Property Characterization

The electrochemical behavior of this compound is a key aspect of its chemistry, particularly its role as a redox catalyst. Precise characterization of its redox properties is achieved through various electrochemical techniques.

Detailed Research Findings:

Cyclic Voltammetry (CV) is the most common technique used to probe the redox potentials of electroactive species. For this compound, CV can be used to determine the potential at which it is oxidized to its radical cation and to assess the reversibility of this process. The shape of the cyclic voltammogram provides information about the stability of the generated radical cation and the kinetics of the electron transfer.

More advanced techniques, such as rotating disk electrode (RDE) voltammetry and chronoamperometry, can provide further quantitative data on the kinetics of electron transfer and the diffusion coefficients of the species involved. Spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, allows for the simultaneous observation of changes in the electronic spectrum of the molecule as its oxidation state is varied.

| Electrochemical Technique | Parameter Measured | Significance for this compound |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer. | Determines the energy required to oxidize the compound and the stability of the resulting radical cation. |

| Rotating Disk Electrode (RDE) Voltammetry | Limiting current, which is related to the diffusion coefficient and concentration. | Provides kinetic information about the electron transfer process. |

| Chronoamperometry | Current as a function of time following a potential step. | Used to study the kinetics of electrochemical reactions and determine diffusion coefficients. |

| Spectroelectrochemistry | Simultaneous electrochemical and spectroscopic (e.g., UV-Vis) data. | Allows for direct correlation of the electrochemical process with changes in the molecular structure. |

Photochemical Reactors and Conditions for Electron Transfer Mediated Processes

The use of this compound in photoredox catalysis requires carefully controlled photochemical reaction conditions to achieve efficient and selective transformations.

Detailed Research Findings:

The design of photochemical reactors is critical for maximizing light absorption by the photocatalyst and ensuring uniform irradiation of the reaction mixture. Modern photochemical reactors often employ high-intensity light-emitting diodes (LEDs) with specific wavelengths tailored to the absorption maximum of the photocatalyst. This allows for precise control over the energy input and can minimize side reactions.

The reaction conditions, including the choice of solvent, concentration of reactants, and presence of any additives, are also crucial. The solvent must be transparent at the wavelength of irradiation and must be able to dissolve all components of the reaction mixture. The concentration of the photocatalyst and substrates can influence the quantum yield of the reaction. In some cases, sacrificial electron donors or acceptors may be added to the system to facilitate the catalytic cycle.

| Photochemical Reactor Component/Condition | Function/Parameter | Importance in this compound Mediated Processes |

| Light Source (e.g., LEDs) | Provides photons of a specific wavelength to excite the photocatalyst. | The wavelength should match the absorption spectrum of this compound to ensure efficient excitation. |

| Reactor Geometry | Ensures uniform irradiation of the reaction mixture. | Prevents localized "hot spots" and ensures that all reactant molecules are exposed to light. |

| Solvent | Dissolves reactants and is transparent to the irradiation wavelength. | The polarity of the solvent can influence the stability of the radical ion intermediates. |

| Temperature Control | Maintains a constant reaction temperature. | Affects reaction kinetics and the stability of reactants and products. |

Future Research Directions and Emerging Avenues for 2,8 Dimethylthianthrene 10 Oxide

Exploration of Unconventional Reactivity Pathways and Transformations

While the fundamental reactivity of 2,8-Dimethylthianthrene (B14638940) 10-oxide is partially understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will likely delve into unconventional reactivity pathways that leverage the unique interplay between the sulfoxide (B87167) moiety and the thianthrene (B1682798) core. This could involve investigating its potential in radical-mediated transformations, where the sulfoxide could act as a radical stabilizer or a precursor to sulfur-centered radicals under specific conditions. Furthermore, exploring its reactivity in photoredox catalysis, either as a catalyst, a quencher, or a reactive substrate, could unveil novel synthetic methodologies. The development of new C-H functionalization reactions directed by the sulfoxide group is another promising avenue, potentially leading to the synthesis of highly functionalized and complex thianthrene derivatives that are currently inaccessible.

Development of Novel and Sustainable Asymmetric Synthetic Routes

The chirality of the sulfoxide group in 2,8-Dimethylthianthrene 10-oxide makes it a valuable target for asymmetric synthesis. While methods for the enantioselective oxidation of sulfides exist, the development of more sustainable and efficient routes remains a key challenge. Future research will likely focus on the use of earth-abundant metal catalysts or organocatalysts for the asymmetric oxidation of 2,8-dimethylthianthrene. The exploration of biocatalytic methods, employing engineered enzymes, could offer a highly selective and environmentally benign approach to obtaining enantiopure this compound. Additionally, the development of catalytic kinetic resolution procedures for the racemic sulfoxide could provide an alternative and efficient pathway to the enantiomerically enriched compound.

Integration into Hybrid Material Systems for Enhanced Functionality

The rigid, aromatic structure of the thianthrene backbone, combined with the polar sulfoxide group, makes this compound an attractive building block for novel hybrid materials. Future research is anticipated to explore its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In these materials, the sulfoxide group could serve as a coordination site for metal ions or as a functional group to tune the pore environment and sorption properties. Furthermore, the integration of this compound into polymer backbones could lead to the development of new materials with enhanced thermal stability, refractive indices, or gas permeability. The potential for this compound to act as a redox-active component in electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), also warrants investigation.

Advanced Mechanistic Investigations through Ultrafast and Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational application and the development of new transformations. Advanced spectroscopic techniques will play a pivotal role in these investigations. Ultrafast and time-resolved spectroscopy can be employed to directly observe the transient intermediates and excited states involved in its photochemical and photophysical processes. These studies could provide critical insights into the dynamics of bond cleavage and formation, as well as the nature of the excited states in photoredox cycles. Combining these experimental techniques with high-level computational modeling will allow for a detailed elucidation of reaction pathways and the factors governing reactivity and selectivity.

Application in New Paradigms of Green and Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly guiding modern chemical research. This compound has the potential to contribute to this paradigm shift in several ways. Its use as a recyclable reagent or catalyst is a particularly promising area of research. For instance, the sulfoxide could be used as an oxidant, being reduced to the corresponding sulfide (B99878), which can then be re-oxidized and reused. Furthermore, its application in solvent-free or aqueous reaction media would significantly reduce the environmental impact of chemical processes. The development of synthetic routes that utilize renewable starting materials and minimize waste generation will be a key focus in realizing the full potential of this compound in green chemistry.

Conclusion: Academic Significance of 2,8 Dimethylthianthrene 10 Oxide in Contemporary Chemical Science

Summary of Key Academic Contributions and Discoveries

While direct and extensive research on 2,8-Dimethylthianthrene (B14638940) 10-oxide is not widely documented in publicly available literature, its academic contributions can be largely inferred from the significant advancements made with its parent compound, thianthrene (B1682798) S-oxide (TTSO). The dimethyl substitution at the 2 and 8 positions is anticipated to modulate the electronic and steric properties of the thianthrene core, thereby influencing its reactivity and potential applications.

The primary academic contribution of thianthrene oxides lies in their role as reagents for site-selective C-H functionalization . Specifically, thianthrene S-oxide has been instrumental in the development of methods for the site-selective silylation of arenes. researchgate.netacs.org This process typically involves a thianthrenation step, where the thianthrene S-oxide reacts with an arene, followed by a palladium-catalyzed silylation. This methodology offers a powerful tool for the synthesis of arylsilanes, which are valuable intermediates in organic synthesis. researchgate.netacs.org The presence of methyl groups in 2,8-Dimethylthianthrene 10-oxide would likely influence the regioselectivity and efficiency of this process due to their electron-donating and steric effects.

Furthermore, thianthrene oxides are key precursors to aryl thianthrenium salts . rsc.org These salts have emerged as effective arylating agents in a variety of cross-coupling reactions. The synthesis of these salts often proceeds through the activation of the thianthrene oxide with an acid anhydride (B1165640), followed by reaction with an arene. rsc.org The resulting thianthrenium salts can then participate in palladium-catalyzed reactions, including vinylation and the formation of C-P bonds. rsc.org The 2,8-dimethyl substitution pattern would be expected to enhance the electron-donating ability of the thianthrene core, potentially impacting the stability and reactivity of the corresponding thianthrenium salt.

Identification of Outstanding Challenges and Research Gaps

Despite the synthetic utility of the parent thianthrene oxide system, several challenges and research gaps persist, particularly concerning substituted derivatives like this compound.

A significant research gap is the lack of specific experimental data for this compound. While its properties can be extrapolated from the parent compound, detailed studies on its synthesis, reactivity, and physical properties are needed to fully understand the impact of the dimethyl substitution.

Another challenge lies in the synthesis of unsymmetrically substituted thianthrene derivatives . While methods for preparing symmetric thianthrenes exist, the controlled synthesis of derivatives with specific substitution patterns, such as the 2,8-dimethyl configuration, can be complex. rsc.org Developing more efficient and selective synthetic routes to such compounds is an ongoing area of research.

The mechanism of action in the various transformations involving thianthrene oxides and their derived salts is another area that warrants further investigation. While plausible mechanisms have been proposed, a deeper understanding of the reaction pathways, including the role of radical cations and dicationic intermediates, would facilitate the design of more efficient and selective reactions. rsc.org

Broader Implications for Organosulfur Chemistry and Heterocyclic Compound Design

The study of this compound and its parent compounds has broader implications for the fields of organosulfur chemistry and heterocyclic compound design.

The unique reactivity of the thianthrene core, particularly its ability to undergo reversible redox processes and form stable radical cations, makes it a valuable motif in the design of functional materials . rsc.org The bent structure of neutral thianthrene and its planarization upon oxidation are key features that can be exploited in the development of molecular switches and electronic materials. rsc.orgdiva-portal.org The electronic properties of the thianthrene system can be fine-tuned through substitution, and the 2,8-dimethyl derivative represents one such modification.

The synthetic methodologies developed using thianthrene oxides contribute to the broader toolbox of C-H functionalization chemistry . The ability to selectively activate and functionalize C-H bonds is a major goal in modern organic synthesis, and the thianthrene-based methods provide a unique approach to this challenge. researchgate.netacs.org

Furthermore, the exploration of sulfur-containing heterocycles like thianthrene and its derivatives expands our understanding of the fundamental principles of heterocyclic chemistry . The interplay of aromaticity, ring strain, and the electronic effects of the sulfur heteroatoms gives rise to the distinct chemical behavior of these compounds. mdpi.com

Outlook on Future Potential for Fundamental Chemical Research

The future potential for fundamental chemical research involving this compound and related compounds is promising.

Further exploration of the catalytic applications of thianthrene derivatives is a key area for future research. The development of chiral thianthrene-based ligands for asymmetric catalysis could open up new avenues for the synthesis of enantiomerically pure compounds.

The unique photophysical properties of π-extended thianthrenes suggest potential applications in optoelectronics and materials science . rsc.org Investigating the impact of substitution patterns, such as the 2,8-dimethyl configuration, on the fluorescence and redox properties of these materials could lead to the development of novel organic light-emitting diodes (OLEDs) and other electronic devices.

Finally, the rich and diverse reactivity of organosulfur compounds continues to be a source of inspiration for the development of new synthetic methods . britannica.comresearchgate.netbeilstein-journals.orgnih.gov A deeper investigation into the chemistry of this compound and other substituted thianthrene derivatives will undoubtedly uncover new transformations and expand the synthetic chemist's toolkit.

Q & A

Q. What experimental strategies are recommended for synthesizing 2,8-dimethylthianthrene 10-oxide?

Synthesis can be optimized using acidic conditions with orthoformates or alkyl alcohols, as demonstrated in analogous sulfoxide systems. Key parameters include temperature control (35–50°C), catalyst selection (e.g., HCl), and solvent choice (e.g., toluene or alcohols). Post-synthesis purification via crystallization or chromatography is critical to isolate high-purity products (>98%) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm substituent positions and oxidation states.

- Infrared Spectroscopy (IR): Identify S=O stretching vibrations (~1050–1100 cm). Halogen complexation (e.g., iodine in CCl) can validate sulfoxide group formation by observing spectral shifts .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and isotopic patterns .

Q. How can side products be minimized during synthesis?

Adjust reaction stoichiometry (e.g., limiting excess reagents like triethoxymethane) and employ stepwise temperature ramping. For example, gradual HCl addition reduces side reactions in analogous phosphaphenanthrene oxide syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound under acidic conditions?

The reaction likely proceeds via nucleophilic attack of the thianthrene sulfur on electrophilic intermediates (e.g., protonated orthoformates). Computational modeling (DFT) or isotopic labeling could elucidate pathways, as seen in studies of thioxanthene sulfoxides .

Q. How does this compound compare to DOPO derivatives in flame-retardant applications?

While DOPO derivatives exhibit phosphorus-mediated radical scavenging, thianthrene sulfoxides may leverage sulfur’s synergistic effects. Comparative studies using thermogravimetric analysis (TGA) and cone calorimetry are recommended to assess char formation and heat release rates .

Q. What strategies resolve contradictions in spectroscopic data for sulfoxide derivatives?

Cross-validate results using multiple techniques (e.g., IR with halogen complexation and -NMR for phosphorus analogs). For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in reactions. Software like Gaussian or ORCA is commonly used for such analyses .

Q. What are the thermal stability thresholds of this compound in polymer matrices?

Perform dynamic differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Isothermal TGA under nitrogen/air atmospheres quantifies oxidative stability, as applied in epoxy resin studies .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points for sulfoxide derivatives?

Ensure strict control of crystallization conditions (solvent, cooling rate). Compare data with certified reference materials (e.g., Dr. Ehrenstorfer standards) and account for polymorphism using powder XRD .

Q. What protocols validate the environmental safety of this compound?

Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) and analyze degradation products via LC-MS. Prioritize OECD guidelines for harmonized testing .

Q. How can reaction kinetics be studied for sulfoxide formation?

Use in-situ FTIR or Raman spectroscopy to monitor real-time S=O bond formation. Quench experiments with GC-MS or HPLC quantify intermediate species, as demonstrated in thioxanthene studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.